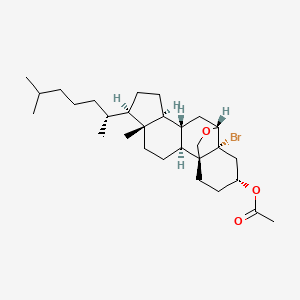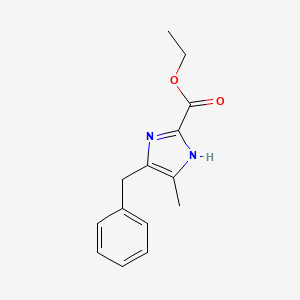![molecular formula C8H6O2S B13711150 4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
4-Methylbenzo[d][1,3]dioxole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives This compound is characterized by a dioxole ring fused with a benzene ring and a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[d][1,3]dioxole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylcatechol with carbon disulfide in the presence of a base, followed by cyclization to form the dioxole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thione group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
4-Methylbenzo[d][1,3]dioxole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophilic species. The aromatic ring can undergo interactions with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methylbenzo[d][1,3]dioxole: Similar structure but lacks the thione group.
Benzo[d][1,3]dioxole-2-thione: Similar structure but without the methyl group at the fourth position.
Uniqueness
4-Methylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the methyl group and the thione group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C8H6O2S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-methyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H6O2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3 |
InChI Key |
OIBLAIPGKFRFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


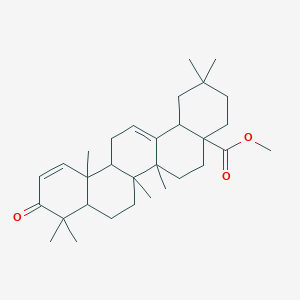
![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)

![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)
![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)
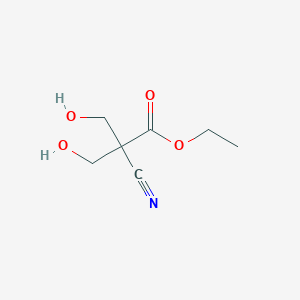
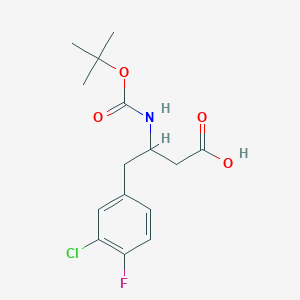
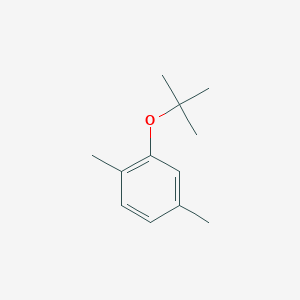
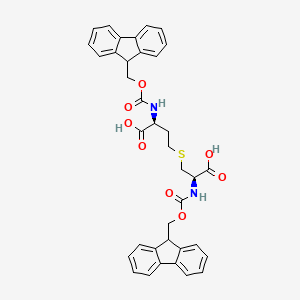
![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
